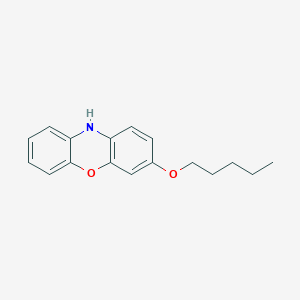

3-(Pentyloxy)-10H-phenoxazine

Description

3-(Pentyloxy)-10H-phenoxazine is a heterocyclic compound featuring a phenoxazine core substituted with a pentyloxy (-O-C₅H₁₁) group at the 3-position. The phenoxazine scaffold consists of two benzene rings fused via oxygen and nitrogen atoms, conferring unique electronic and steric properties.

Properties

IUPAC Name |

3-pentoxy-10H-phenoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-3-6-11-19-13-9-10-15-17(12-13)20-16-8-5-4-7-14(16)18-15/h4-5,7-10,12,18H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHQHEKYGYQCDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC2=C(C=C1)NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pentyloxy)-10H-phenoxazine is a compound that has garnered interest due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound belongs to the phenoxazine family, known for their applications in various fields, including medicinal chemistry and materials science. The structure of this compound includes a phenoxazine core with a pentyloxy substituent, which influences its solubility and biological interactions.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Studies have shown that phenoxazine derivatives exhibit significant antimicrobial properties. The pentyloxy group enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert antibacterial effects.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies demonstrated its effectiveness against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

- Photodynamic Therapy (PDT) : Due to its ability to generate reactive oxygen species (ROS) upon light activation, this compound is being explored for use in photodynamic therapy for cancer treatment. The pentyloxy substituent may enhance the photostability and efficacy of the compound in PDT applications .

The mechanisms underlying the biological activities of this compound include:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes, which is critical in its anticancer activity.

- Reactive Oxygen Species Generation : In photodynamic applications, upon excitation by light, it generates ROS that can induce oxidative stress in targeted cells.

- Enzyme Inhibition : It has been noted to inhibit certain enzymes involved in metabolic pathways in microorganisms and cancer cells, contributing to its antimicrobial and anticancer effects .

Data Table: Biological Activity Summary

| Activity Type | Mechanism | Observations/Findings |

|---|---|---|

| Antimicrobial | Membrane disruption | Effective against Gram-positive bacteria |

| Anticancer | Apoptosis induction | Significant inhibition of cancer cell lines |

| Photodynamic Therapy | ROS generation upon light exposure | Enhanced efficacy in targeted cancer cells |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various phenoxazine derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 20 µM. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .

- Photodynamic Applications : A recent investigation into the use of this compound in PDT showed that when combined with specific wavelengths of light, it produced significant ROS levels, leading to marked cytotoxicity in melanoma cells. This study supports further exploration into clinical applications for skin cancers .

Scientific Research Applications

Biological Activities

Research indicates that 3-(Pentyloxy)-10H-phenoxazine exhibits several biological activities, primarily due to its ability to interact with biological molecules. Notable findings include:

- Antimicrobial properties : Studies have shown that compounds similar to this compound can inhibit bacterial growth.

- Anticancer potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific molecular interactions.

Pharmaceuticals

The compound's pharmacological potential is significant. It may serve as a lead compound for developing new drugs targeting various diseases, including:

- Anti-inflammatory agents : Due to its interaction with inflammatory pathways.

- Anticancer drugs : Leveraging its ability to induce cell death in malignant cells.

Materials Science

In materials science, this compound can be utilized in the development of advanced materials such as:

- Organic light-emitting diodes (OLEDs) : The compound's photophysical properties make it a candidate for use in OLED technologies.

- Fluorophores for imaging : Its fluorescent characteristics can be harnessed for biological imaging applications.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 10H-Phenothiazine | Phenothiazine core | Known for antipsychotic properties |

| 3-(Butoxy)-10H-phenoxazine | Similar alkoxy substitution | Exhibits different solubility and reactivity |

| 3-(Octyloxy)-10H-phenoxazine | Longer alkoxy chain | Enhanced lipophilicity affecting biological activity |

This table illustrates how this compound stands out due to its specific alkoxy substitution and resultant properties.

Case Studies

-

Antimicrobial Activity Study :

A study investigated the antimicrobial efficacy of phenoxazine derivatives, including this compound. Results indicated a significant reduction in bacterial colonies when treated with this compound, suggesting its potential as an antimicrobial agent. -

Fluorescent Imaging Application :

Research on oxazine-based fluorophores highlighted the use of compounds similar to this compound for nerve imaging. The study demonstrated that these compounds could provide high-resolution images in vivo, showcasing their applicability in medical diagnostics.

Comparison with Similar Compounds

Sulfonated Phenoxazine Derivatives

Compounds such as 3-(propylsulfonyl)-10H-phenoxazine (3s) and 3-((4-bromophenyl)sulfonyl)-10H-phenoxazine (3h) () highlight the impact of sulfonyl groups:

- Synthesis : Sulfonylation via 24-hour reactions with yields of 51–81%, purified via silica chromatography .

- Properties : Sulfonyl groups increase polarity and hydrogen-bonding capacity, as evidenced by higher HRMS values (e.g., 288.0695 for 3s ) compared to alkoxy derivatives.

- Applications : Sulfonated derivatives are often explored for optoelectronic materials due to their electron-withdrawing effects .

Comparison with 3-(Pentyloxy)-10H-phenoxazine:

Phenothiazine Analogs

Phenothiazines, like 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine (), replace oxygen with sulfur in the heterocycle:

- Synthesis: Sonogashira coupling achieved 6.9% yield, indicating challenges in introducing ethynyl groups .

- Structural Data : Triclinic crystal system (space group P1) with distinct packing due to sulfur’s larger atomic radius .

- Electronic Properties: Sulfur increases electron delocalization, reducing bandgap compared to phenoxazines.

Comparison :

- Phenoxazines generally exhibit higher oxidation potentials than phenothiazines, making them more stable in oxidative environments .

- The pentyloxy group’s electron-donating nature contrasts with ethynyl’s electron-withdrawing effect, altering charge-transfer properties.

Alkoxy-Substituted Analogues

Compounds such as I-6502 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate) () share pentyloxy chains but differ in core structures:

Hybrid Phenoxazine Derivatives

4,6-bis(diphenylphosphino)-10-[3-(trimethoxysilyl)propyl]-10H-phenoxazine () demonstrates multifunctional modifications:

- Functionality : Phosphine and silyl groups enable applications in catalysis and hybrid materials.

- Steric Effects : Bulky substituents reduce crystallinity but enhance thermal stability.

Comparison :

- The pentyloxy group offers simpler synthetic routes compared to phosphino-silyl derivatives, which require specialized ligands and conditions .

Data Tables

Table 1: Key Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.